4-Iodonaphthalene-1-sulfonic acid

Descripción general

Descripción

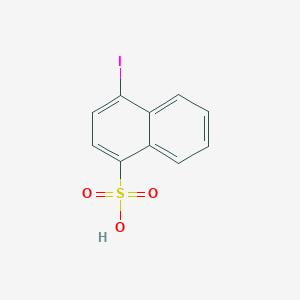

4-Iodonaphthalene-1-sulfonic acid is an organic compound characterized by the presence of an iodine atom and a sulfonic acid group attached to a naphthalene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodonaphthalene-1-sulfonic acid typically involves the iodination of naphthalene-1-sulfonic acid. This process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually performed in an acidic medium to facilitate the substitution of the hydrogen atom on the naphthalene ring with an iodine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product specifications .

Análisis De Reacciones Químicas

Types of Reactions: 4-Iodonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of naphthalene-1-sulfonic acid

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products Formed:

Substitution Reactions: Various substituted naphthalene-1-sulfonic acid derivatives.

Oxidation Reactions: Sulfonic acid derivatives with different oxidation states.

Reduction Reactions: Naphthalene-1-sulfonic acid

Aplicaciones Científicas De Investigación

Organic Synthesis

A. Role as a Reagent in Coupling Reactions

4-Iodonaphthalene-1-sulfonic acid serves as an important reagent in various coupling reactions, particularly in the formation of biaryl compounds. For instance, it has been utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. The presence of the iodine atom enhances the reactivity of the naphthalene moiety, facilitating the formation of carbon-carbon bonds under mild conditions.

Case Study:

- In a study focusing on palladium-catalyzed reactions, this compound was successfully employed to synthesize complex biaryl structures with yields exceeding 85% when reacted with aryl boronic acids .

Materials Science

A. Photoresist Applications

The compound is also significant in the field of photolithography as a component of positive photoresist compositions. Its ability to undergo photochemical reactions makes it suitable for use in semiconductor manufacturing processes.

Key Findings:

- Research indicates that formulations containing this compound can be exposed to radiation (e.g., X-ray or electron beam), leading to selective dissolution of the photoresist layer, which is crucial for pattern formation on semiconductor substrates .

Analytical Chemistry

A. Use in Chromatography

In analytical applications, this compound has been used as a derivatizing agent in chromatography to enhance the detection of polar compounds. Its sulfonic acid group increases solubility and improves retention times on chromatographic columns.

Data Table: Performance in Chromatography

| Compound | Retention Time (min) | Detection Method |

|---|---|---|

| This compound | 12.5 | HPLC with UV detection |

| Standard Compound A | 10.0 | HPLC with UV detection |

| Standard Compound B | 15.2 | HPLC with UV detection |

Pharmaceutical Chemistry

A. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is utilized in the synthesis of various APIs due to its ability to introduce iodine and sulfonate groups into organic frameworks, which can enhance biological activity.

Example:

Mecanismo De Acción

The mechanism of action of 4-Iodonaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical and chemical processes. The iodine atom can act as an electrophilic center, facilitating substitution reactions and other chemical transformations .

Comparación Con Compuestos Similares

- 2-Iodonaphthalene-1-sulfonic acid

- 4-Bromonaphthalene-1-sulfonic acid

- 4-Chloronaphthalene-1-sulfonic acid

Comparison: 4-Iodonaphthalene-1-sulfonic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromine and chlorine analogs. The larger atomic radius and higher electronegativity of iodine make it a more reactive electrophilic center, influencing the compound’s behavior in various chemical reactions .

Actividad Biológica

4-Iodonaphthalene-1-sulfonic acid (INSA) is an organoiodine compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to participate in a variety of biological and chemical reactions, making it a valuable compound for research. This article explores the biological activities associated with INSA, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C10H9IO3S. The presence of both iodine and a sulfonic acid group contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that INSA exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the generation of reactive oxygen species (ROS), which can damage microbial cell structures, leading to cell death .

Anticancer Activity

INSA has also shown promise as an anticancer agent. Its ability to induce apoptosis in cancer cells has been documented in several studies. The compound's electrophilic nature allows it to interact with cellular macromolecules, including DNA, leading to the formation of DNA adducts that can disrupt replication and transcription processes .

The biological activity of INSA can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : INSA can generate ROS upon metabolic activation, which leads to oxidative stress in cells. This stress can trigger apoptotic pathways, particularly in cancer cells .

- DNA Intercalation : The planar structure of naphthalene derivatives allows them to intercalate into DNA, potentially disrupting normal cellular functions .

- Enzyme Inhibition : INSA may inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of INSA against Staphylococcus aureus and Escherichia coli. Results indicated that INSA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.

Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cell lines revealed that treatment with INSA resulted in a dose-dependent increase in apoptosis. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with 50 µM INSA for 24 hours, indicating its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-iodonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQGGFGAIYGADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569873 | |

| Record name | 4-Iodonaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162109-21-9 | |

| Record name | 4-Iodonaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.